molecular formula C23H19Br2N3OS B2478643 2-((5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylpropan-1-one hydrobromide CAS No. 474621-76-6

2-((5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylpropan-1-one hydrobromide

Cat. No. B2478643
CAS RN: 474621-76-6
M. Wt: 545.29
InChI Key: UQSGINDVJPJXPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the phenyl group could be introduced via a Friedel-Crafts alkylation, the bromophenyl group via electrophilic aromatic substitution, and the triazole ring via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The triazole ring, in particular, would introduce some rigidity into the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the functional groups it contains. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the triazole ring could participate in various cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the functional groups it contains .

Scientific Research Applications

Synthesis and Characterization

  • Compounds similar to the specified chemical have been synthesized and characterized using various spectroscopic methods like IR, NMR, and mass spectrometry. One study focused on the synthesis of related compounds, detailing their characterization through advanced spectroscopic techniques (Wurfer & Badea, 2021).

Biological Activity

  • Derivatives of 1,2,4-triazole, which include compounds similar to the specified chemical, exhibit a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties. For instance, studies have found that certain 1,2,4-triazole derivatives show significant antimicrobial and antifungal effects (Safonov et al., 2022).

  • Another study explored the effects of 1,2,4-triazole-3-thiol derivatives on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids, demonstrating the potential anticancer activity of these compounds (Šermukšnytė et al., 2022).

Pharmacological Studies

  • Some derivatives have been studied for their actoprotective activity, which refers to their ability to reduce fatigue and increase physical performance. This research is particularly relevant in the context of sports medicine and rehabilitation (Safonov & Nevmyvaka, 2020).

Antifungal and Antimicrobial Evaluation

  • Specific triazole derivatives have been evaluated for their antifungal properties, showing effectiveness against various fungal strains. This highlights their potential in developing new antifungal agents (Klip et al., 2010).

Chemical Properties and Synthesis

  • The synthesis and physical-chemical properties of related compounds have been a significant focus, providing foundational knowledge for further pharmaceutical applications (Safonov, 2018).

Future Directions

The future research directions for this compound could involve exploring its potential applications, such as its use as a pharmaceutical drug or a chemical intermediate. Further studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

2-[[5-(3-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3OS.BrH/c1-16(21(28)17-9-4-2-5-10-17)29-23-26-25-22(18-11-8-12-19(24)15-18)27(23)20-13-6-3-7-14-20;/h2-16H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSGINDVJPJXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)SC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Br2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylpropan-1-one hydrobromide

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